molecular formula C21H17N3O6 B254295 methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No. B254295
M. Wt: 407.4 g/mol
InChI Key: UWIRJDHFTCQFHW-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate, also known as MNBA, is a synthetic organic compound with potential applications in scientific research. It is a derivative of isoindoline and is used as a fluorescent probe for the detection of protein-protein interactions.

Mechanism of Action

Methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate works by binding to a specific site on a protein, causing a conformational change that results in fluorescence. The intensity of the fluorescence is proportional to the binding affinity and specificity of the protein.
Biochemical and Physiological Effects:
methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has no known biochemical or physiological effects as it is primarily used as a research tool and not as a drug.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate in lab experiments include its high sensitivity and specificity for detecting protein-protein interactions. It is also relatively easy to use and can be incorporated into various experimental setups. However, one limitation of methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is its cost, as it can be expensive to synthesize. Additionally, methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate may not be suitable for all experimental systems and may require optimization for specific applications.

Future Directions

There are several future directions for the use of methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate in scientific research. One potential application is in the study of protein-protein interactions in disease states, such as cancer. methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate could be used to identify specific protein interactions that are dysregulated in disease and could serve as a target for drug development. Additionally, methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate could be modified to improve its properties, such as increasing its binding affinity or specificity. Finally, methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate could be used in conjunction with other research tools, such as mass spectrometry, to provide a more comprehensive understanding of protein-protein interactions.

Synthesis Methods

Methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 3-methyl-4-nitrobenzoic acid, isatoic anhydride, and methyl acetoacetate. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.

Scientific Research Applications

Methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is primarily used as a fluorescent probe for the detection of protein-protein interactions. It has been used in various research studies to investigate the binding affinity and specificity of proteins. methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has also been used to study the conformational changes that occur in proteins upon ligand binding.

properties

Product Name

methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Molecular Formula

C21H17N3O6

Molecular Weight

407.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

InChI

InChI=1S/C21H17N3O6/c1-11-10-13(8-9-16(11)24(28)29)20(26)23-19-15-7-5-4-6-14(15)18(22-19)17(12(2)25)21(27)30-3/h4-10H,1-3H3,(H,22,23,26)/b18-17-

InChI Key

UWIRJDHFTCQFHW-ZCXUNETKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)NC2=N/C(=C(/C(=O)C)\C(=O)OC)/C3=CC=CC=C32)[N+](=O)[O-]

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=C(C(=O)C)C(=O)OC)C3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=C(C(=O)C)C(=O)OC)C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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